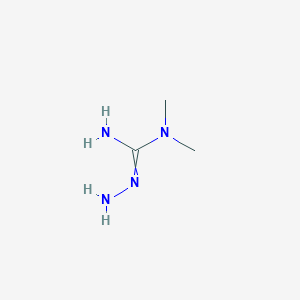
2-Norbornanecarbonitrile, 2-chloro-, endo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Norbornanecarbonitrile, 2-chloro-, endo- is a chemical compound with the molecular formula C8H10ClN. It is a derivative of norbornane, a bicyclic compound, and features a nitrile group (-CN) and a chlorine atom attached to the norbornane structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanecarbonitrile, 2-chloro-, endo- typically involves the chlorination of norbornanecarbonitrile. One common method is the reaction of norbornanecarbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-Norbornanecarbonitrile, 2-chloro-, endo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反应分析
Types of Reactions
2-Norbornanecarbonitrile, 2-chloro-, endo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted norbornanecarbonitrile derivatives.
Reduction: Formation of norbornanemethylamine derivatives.
Oxidation: Formation of norbornanecarboxylic acid derivatives.
科学研究应用
2-Norbornanecarbonitrile, 2-chloro-, endo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Norbornanecarbonitrile, 2-chloro-, endo- depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
2-Norbornanecarbonitrile, 2-chloro-, endo- can be compared with other similar compounds such as:
Norbornanecarbonitrile: Lacks the chlorine atom, leading to different reactivity and applications.
2-Norbornanecarbonitrile, 2-bromo-, endo-: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties and reactivity.
2-Norbornanecarbonitrile, 2-fluoro-, endo-:
The uniqueness of 2-Norbornanecarbonitrile, 2-chloro-, endo- lies in its specific combination of a nitrile group and a chlorine atom on the norbornane structure, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
74039-11-5 |
|---|---|
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-chlorobicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7H,1-4H2 |
InChI 键 |
WPEOPSGMVYBPAE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




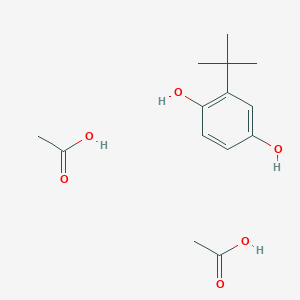
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
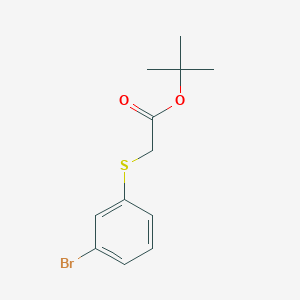

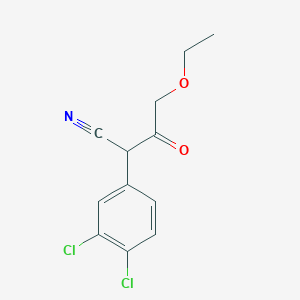

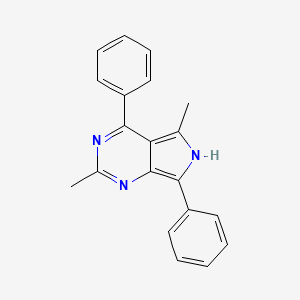
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


